Spectroscopic Data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride: An In-depth Technical Guide
Spectroscopic Data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (CAS No. 160233-27-2). While experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, offers a robust predictive framework for its characterization. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable tool for the identification and verification of this compound in a laboratory setting. The methodologies for data acquisition and the causal relationships between molecular structure and spectral features are explained to ensure a thorough understanding.
Introduction: The Significance of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride
The fusion of thiophene and isoxazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known for a wide range of biological activities, while the isoxazole moiety can act as a bioisostere for other functional groups, enhancing pharmacological properties. The presence of a reactive sulfonyl chloride group further extends the synthetic utility of this molecule, allowing for its incorporation into a diverse array of potential drug candidates and functional materials.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides irrefutable evidence of a molecule's identity and purity. This guide serves to bridge the current information gap by providing a detailed, predictive analysis of the key spectroscopic features of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, with the chemical formula C₇H₄ClNO₃S₂, dictates its unique spectroscopic fingerprint[1]. The following sections will detail the predicted data for each major spectroscopic technique.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, we anticipate four distinct signals in the aromatic region of the spectrum. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electronic properties of the heterocyclic rings.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 (Thiophene) | 7.8 - 8.0 | Doublet | 4.0 - 4.5 | Deshielded due to the adjacent electron-withdrawing sulfonyl chloride group and coupling to H-3. |
| H-3 (Thiophene) | 7.3 - 7.5 | Doublet | 4.0 - 4.5 | Shielded relative to H-4, coupled to H-4. |
| H-4' (Isoxazole) | 6.8 - 7.0 | Doublet | 1.5 - 2.0 | Characteristic chemical shift for the H-4 proton of a 3,5-disubstituted isoxazole, coupled to H-5'. |
| H-5' (Isoxazole) | 8.6 - 8.8 | Doublet | 1.5 - 2.0 | Deshielded due to the electronegative oxygen and nitrogen atoms in the isoxazole ring, coupled to H-4'. |
Causality in ¹H NMR: The electron-withdrawing sulfonyl chloride group significantly deshields the adjacent thiophene proton (H-4). The coupling constants between the thiophene protons are characteristic of their ortho relationship. The chemical shifts of the isoxazole protons are consistent with values reported for other 3,5-disubstituted isoxazoles.
Diagram 1: ¹H NMR Correlation Workflow
Caption: Predicted ¹H NMR assignments for the target molecule.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. We predict seven distinct signals for the seven carbon atoms in 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
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Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Thiophene) | 145 - 148 | Carbon bearing the sulfonyl chloride group, significantly deshielded. |
| C-5 (Thiophene) | 150 - 153 | Carbon attached to the isoxazole ring, deshielded. |
| C-3 (Thiophene) | 128 - 130 | Aromatic CH carbon. |
| C-4 (Thiophene) | 135 - 138 | Aromatic CH carbon, deshielded by the adjacent sulfonyl chloride group. |
| C-3' (Isoxazole) | 160 - 163 | Carbon of the isoxazole ring attached to the thiophene ring. |
| C-5' (Isoxazole) | 170 - 173 | C=N carbon of the isoxazole ring. |
| C-4' (Isoxazole) | 100 - 103 | CH carbon of the isoxazole ring. |
Causality in ¹³C NMR: The chemical shifts of the thiophene carbons are influenced by the substitution pattern. The carbons directly attached to the sulfonyl chloride group (C-2) and the isoxazole ring (C-5) are expected to be the most deshielded. The isoxazole carbon chemical shifts are in line with those observed for other isoxazole-containing compounds[2].
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, thiophene, and isoxazole moieties.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3150 | C-H (Aromatic) | Stretching |
| 1600 - 1620 | C=N (Isoxazole) | Stretching |
| 1450 - 1550 | C=C (Aromatic Rings) | Stretching |
| 1370 - 1390 | S=O (Sulfonyl Chloride) | Asymmetric Stretching |
| 1170 - 1190 | S=O (Sulfonyl Chloride) | Symmetric Stretching |
| 800 - 850 | C-H (Thiophene) | Out-of-plane Bending |
| 550 - 600 | S-Cl | Stretching |
Causality in IR Spectroscopy: The two strong absorption bands for the S=O stretching of the sulfonyl chloride group are highly characteristic. The C=N and C=C stretching vibrations confirm the presence of the heterocyclic rings.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, we expect to observe the molecular ion peak and characteristic fragment ions.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
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Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.
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Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured to generate the mass spectrum.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 249/251 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 214 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 185 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 150 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 111 | [C₄H₃S-C₃H₂NO]⁺ | Thienyl-isoxazole fragment. |
Causality in Mass Spectrometry: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The loss of the sulfonyl chloride group is a common fragmentation pathway for such compounds.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. By leveraging established principles of spectroscopy and comparative analysis with related structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information will be invaluable for researchers working on the synthesis and application of this and related heterocyclic compounds, enabling them to confidently identify and characterize their products. It is our hope that this guide will stimulate further experimental investigation into this promising molecule.
References
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SpectraBase. 5-PHENYLMETHANESULFONYLMETHYL-[3][4][5]-OXADIAZOLE-2-THIOL 13C NMR. [Link]
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Matrix Fine Chemicals. 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. [Link]
Sources
- 1. 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE | CAS 160233-27-2 [matrix-fine-chemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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